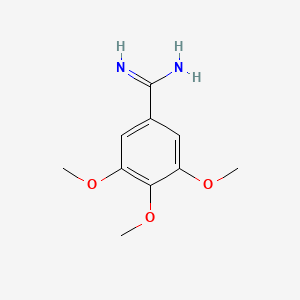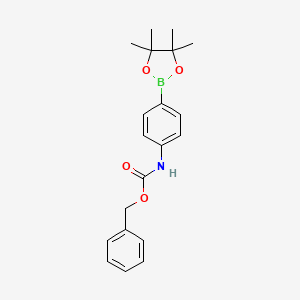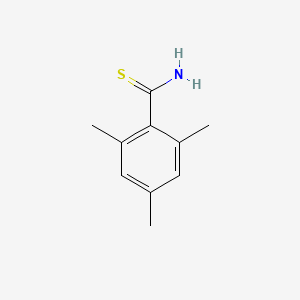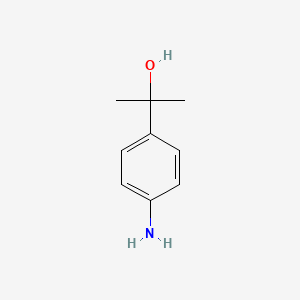
2-(4-氨基苯基)丙醇
描述
2-(4-Aminophenyl)propan-2-ol is a chemical compound that is part of a broader class of organic molecules which often feature an amino group attached to a phenyl ring and a propan-2-ol moiety. This structure is a common motif in medicinal chemistry and is found in various pharmacologically active compounds.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, substituted 2′-amino-biphenyl-2-ols have been synthesized through a double functionalization process involving nitration and cycloetherification, which could be relevant for the synthesis of 2-(4-Aminophenyl)propan-2-ol derivatives . Additionally, the synthesis of compounds with a similar structure, such as 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol, has been reported, indicating the feasibility of synthesizing complex molecules with the 2-amino-propan-2-ol scaffold .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray crystallography. For example, the crystal structure of 2-amino-4-(4-hydroxyphenyl)-5-propylthiazole ethanol solvate hydrate has been elucidated, providing insights into the spatial arrangement of the phenol and thiazole rings . This information is valuable for understanding the conformational preferences of similar molecules, such as 2-(4-Aminophenyl)propan-2-ol.
Chemical Reactions Analysis
The chemical reactivity of compounds with the 2-amino-propan-2-ol core has been explored in various studies. The double functionalization of 2′-amino-biphenyl-2-ols, leading to the formation of 4-nitro-dibenzofurans and benzofuro-indoles, demonstrates the potential for diverse chemical transformations . Moreover, the synthesis of beta-adrenergic blocking agents with heterocyclic substitutions on the 1-(aryloxy)-3-[[(amido)alkyl]amino]propan-2-ol framework shows the versatility of this chemical structure in generating pharmacologically active compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 2-(4-Aminophenyl)propan-2-ol can be inferred from the reported data. The crystallographic analysis provides information on the density and molecular volume, which are important for understanding the solid-state properties . Additionally, the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives in different environments offer insights into the flexibility and preferred conformations of these molecules, which can impact their physical properties and interactions with biological targets .
科学研究应用
生物标志物的光物理性质
Bruno Ivo Pelizaro等人(2019年)研究了从腰果酚和甘油合成的两性三唑苯胺类化合物,包括类似于2-(4-氨基苯基)丙醇的衍生物,用于它们在荧光标记物中的应用。这些化合物具有低急性毒性,并有潜力作为生物柴油质量监测中的荧光标记物安全使用,同时通过再利用工业废物也有助于环境健康(Pelizaro et al., 2019)。
转化为2-甲基吲哚
Heidi Bernas等人(2015年)探讨了1-(2-氨基苯基)丙醇(与2-(4-氨基苯基)丙醇密切相关)转化为2-甲基吲哚。使用了各种催化剂,包括碳、二氧化钛和沸石负载金属。该研究显示了在工业应用中进行化学转化的潜力(Bernas et al., 2015)。
合成和生物学性质
O. A. Papoyan等人(2011年)合成了包括2-(4-氯苯基)-3-吗啡基-4-(4-烷氧基苯基)丙醇盐酸盐在内的化合物,类似于2-(4-氨基苯基)丙醇。这些化合物表现出抗惊厥和外周N-胆碱能活性,表明具有潜在的药用应用(Papoyan et al., 2011)。
抗菌和抗自由基活性
R. Čižmáriková等人(2020年)报道了包括(3-烷氧基甲基-4-羟基苯基)丙酮-1-酮在内的化合物,与2-(4-氨基苯基)丙醇相关。这些化合物表现出抗菌和抗氧化活性,尽管与某些β受体阻滞剂相比效果较差(Čižmáriková等人,2020年)。
环状多胺的合成
K. E. Cassimjee等人(2012年)从氨基醇(如3-氨基丙醇)合成了环状多胺,其在结构上与2-(4-氨基苯基)丙醇相关。这种方法有望生产广泛应用于药物和基因传递中的多胺产品(Cassimjee et al., 2012)。
安全和危害
The safety information for “2-(4-Aminophenyl)propan-2-ol” indicates that it may be hazardous. The signal word is “Warning” and the hazard statements include H302-H315-H319-H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
属性
IUPAC Name |
2-(4-aminophenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6,11H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQSZFHLLQMBAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminophenyl)propan-2-ol | |
CAS RN |
23243-04-1 | |
| Record name | 2-(4-aminophenyl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






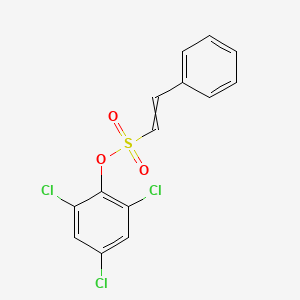
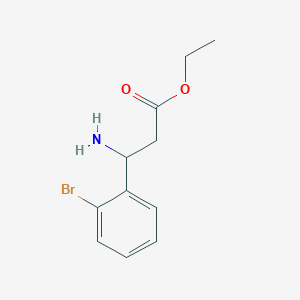

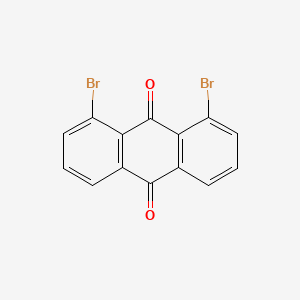
![2-amino-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B1277312.png)

![2-[2-amino-5-(4-chlorophenyl)pyrimidin-4-yl]sulfanylacetic Acid](/img/structure/B1277317.png)
